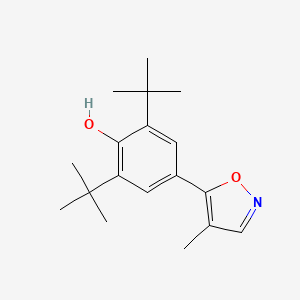![molecular formula C13H17BrOSi B14376633 {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane CAS No. 89414-56-2](/img/structure/B14376633.png)
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group, a methoxyphenyl group, and an ethynyl group attached to a trimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane typically involves multiple steps. One common method starts with 2-halogen-4-methylanilines as raw materials. The process includes diazotisation, sulfonylation, fluorination, alkynyl coupling, and benzyl bromine substitution reactions . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to reduce manufacturing costs and improve safety. For instance, the use of ultralow temperature and waterless operations is minimized to make the process easier to control and safer for operating personnel .
化学反応の分析
Types of Reactions
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
作用機序
The mechanism of action of {[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane involves its reactivity at the bromomethyl and ethynyl groups. The bromomethyl group can undergo nucleophilic substitution, forming new bonds with nucleophiles. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. These reactions are facilitated by the presence of the trimethylsilane moiety, which stabilizes the intermediate species formed during the reactions .
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacks the bromomethyl and methoxyphenyl groups.
Ethynyltrimethylsilane: Contains an ethynyl group attached to a trimethylsilane moiety but lacks the bromomethyl and methoxyphenyl groups.
Uniqueness
{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane is unique due to the presence of both bromomethyl and methoxyphenyl groups, which provide additional reactivity and potential for functionalization compared to similar compounds. This makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.
特性
CAS番号 |
89414-56-2 |
|---|---|
分子式 |
C13H17BrOSi |
分子量 |
297.26 g/mol |
IUPAC名 |
2-[2-(bromomethyl)-4-methoxyphenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrOSi/c1-15-13-6-5-11(12(9-13)10-14)7-8-16(2,3)4/h5-6,9H,10H2,1-4H3 |
InChIキー |
CSCZSYANXPRZJD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C#C[Si](C)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
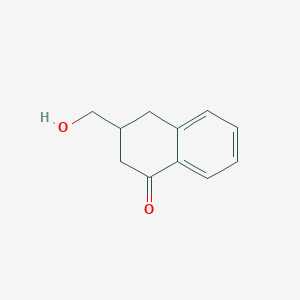
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
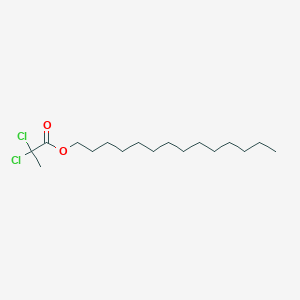
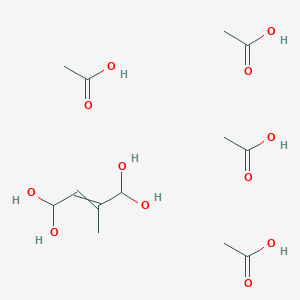
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
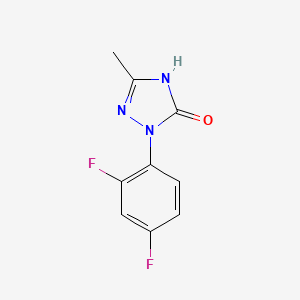
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
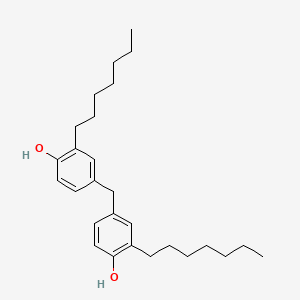
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
